molecular formula C23H19ClN2O3 B5241875 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B5241875
M. Wt: 406.9 g/mol
InChI Key: XPTPPQVQCMKMGE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a dimethylphenyl group, and a benzoxazole moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

  • Formation of 2-(2-chlorophenoxy)acetic acid

      Reactants: 2-chlorophenol and chloroacetic acid.

      Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.

  • Synthesis of 2-(2,4-dimethylphenyl)-1,3-benzoxazole

      Reactants: 2,4-dimethylaniline and salicylic acid.

      Conditions: The reaction involves cyclization in the presence of a dehydrating agent like polyphosphoric acid.

  • Coupling Reaction

      Reactants: 2-(2-chlorophenoxy)acetic acid and 2-(2,4-dimethylphenyl)-1,3-benzoxazole.

      Conditions: The coupling is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the phenoxy and benzoxazole rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduced forms of the aromatic rings or amide group.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the desired substitution.

      Products: Substituted derivatives at the phenoxy or benzoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition and protein binding.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry

    • Utilized in the development of specialty chemicals and advanced materials.
    • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.

The compound exerts its effects by binding to these targets, altering their activity, and modulating the associated biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
  • 2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-6-yl]acetamide
  • 2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

Uniqueness

2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-14-7-9-17(15(2)11-14)23-26-19-12-16(8-10-21(19)29-23)25-22(27)13-28-20-6-4-3-5-18(20)24/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTPPQVQCMKMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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